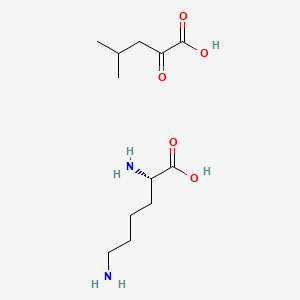
Lysine ketoisocaproate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lysine ketoisocaproate is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Biochemical Significance
Lysine ketoisocaproate serves as an intermediate in the metabolism of leucine, a branched-chain amino acid essential for protein synthesis. Its role as a nitrogen-free substitute for leucine makes it particularly valuable in therapeutic contexts, especially for patients with chronic kidney disease and those requiring dietary management due to hepatitis B virus infection. The compound helps provide the necessary leucine intake while minimizing nitrogen waste, which is crucial in managing renal function .
2.1. Chronic Kidney Disease Management
Research indicates that this compound can slow the progression of renal failure by reducing urea accumulation through a low-nitrogen diet. This dietary adjustment helps manage symptoms and improve the quality of life for patients with chronic kidney disease .
2.2. Muscle Protein Synthesis
Studies have shown that this compound stimulates protein synthesis in skeletal muscle. In young pigs, for instance, the infusion of this compound resulted in increased plasma levels of leucine, which is known to activate mTOR signaling pathways critical for muscle growth .
Nutritional Applications
This compound is increasingly used in dietary supplements aimed at enhancing muscle recovery and growth. Its ability to modulate amino acid levels makes it a favorable choice for athletes and bodybuilders seeking to optimize their protein intake without excessive nitrogen load.
3.1. Dietary Supplements
The incorporation of this compound into nutritional formulations can enhance the effectiveness of protein supplements by providing a more balanced amino acid profile, particularly for those on restrictive diets .
4.1. Biotechnological Production
The production of this compound through microbial fermentation presents an environmentally friendly alternative to traditional chemical synthesis methods. A study demonstrated that using recombinant Escherichia coli strains optimized for whole-cell biotransformation achieved high yields of this compound from L-leucine, showcasing its potential for large-scale production .
| Production Method | Yield (g/L) | Conversion Rate (%) | Comments |
|---|---|---|---|
| Whole-cell biotransformation | 69.1 | 50.3 | Optimized feeding strategy |
| Chemical synthesis | Variable | High cost | Requires expensive catalysts |
5.1. Muscle Metabolism Study
A study involving young pigs infused with either leucine or this compound highlighted the latter's role in stimulating protein synthesis while maintaining lower plasma levels of certain amino acids compared to leucine alone . This suggests that this compound could be a more effective supplement for muscle recovery.
5.2. Chronic Hypoglycemia Research
Research on fetal sheep during chronic hypoglycemia revealed that lysine metabolism is significantly altered under low glucose conditions, indicating that this compound may play a role in energy metabolism and protein accretion during stress conditions .
Eigenschaften
CAS-Nummer |
78000-32-5 |
|---|---|
Molekularformel |
C12H24N2O5 |
Molekulargewicht |
276.33 g/mol |
IUPAC-Name |
(2S)-2,6-diaminohexanoic acid;4-methyl-2-oxopentanoic acid |
InChI |
InChI=1S/C6H14N2O2.C6H10O3/c7-4-2-1-3-5(8)6(9)10;1-4(2)3-5(7)6(8)9/h5H,1-4,7-8H2,(H,9,10);4H,3H2,1-2H3,(H,8,9)/t5-;/m0./s1 |
InChI-Schlüssel |
AZOLWFLKEMTKDO-JEDNCBNOSA-N |
SMILES |
CC(C)CC(=O)C(=O)O.C(CCN)CC(C(=O)O)N |
Isomerische SMILES |
CC(C)CC(=O)C(=O)O.C(CCN)C[C@@H](C(=O)O)N |
Kanonische SMILES |
CC(C)CC(=O)C(=O)O.C(CCN)CC(C(=O)O)N |
Aussehen |
Solid powder |
Key on ui other cas no. |
78000-32-5 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Lysine ketoisocaproate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















